N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
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Overview
Description
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a complex organic compound featuring a furan ring and a tetrahydroisoquinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, resulting in the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives, alcohols, and various substituted amides depending on the specific reagents and conditions used .
Scientific Research Applications
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan and tetrahydroisoquinoline moieties allow it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antibacterial or antifungal activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: Similar structure but with a bromophenyl group instead of the tetrahydroisoquinoline moiety.
N-(pyridin-2-yl)furan-2-carboxamide: Contains a pyridine ring instead of the tetrahydroisoquinoline moiety.
Uniqueness
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is unique due to its combination of a furan ring and a tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-18(16-3-1-9-24-16)20-15-6-5-13-7-8-21(12-14(13)11-15)19(23)17-4-2-10-25-17/h1-6,9-11H,7-8,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUBXUBYIGYRCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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